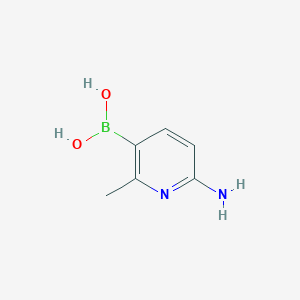

6-Amino-2-methylpyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-2-methylpyridine-3-boronic acid is an organic compound with the molecular formula C6H9BN2O2. It is a boronic acid derivative, which has gained significant attention in the fields of chemistry, material science, and pharmaceuticals due to its unique properties and versatile applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methylpyridine-3-boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of 5-bromo-2-methylpyridin-3-amine with boronic acid derivatives under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-2-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which have applications in pharmaceuticals and material science .

Aplicaciones Científicas De Investigación

6-Amino-2-methylpyridine-3-boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.

Biology: The compound is utilized in the development of biologically active molecules and as a building block for drug discovery.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 6-Amino-2-methylpyridine-3-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets include palladium complexes, which play a crucial role in the Suzuki–Miyaura coupling reaction . The pathways involved include oxidative addition, transmetalation, and reductive elimination, which are essential steps in the catalytic cycle .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-6-methylpyridine: This compound is used as an electron donor and reacts with various π-acceptors to form charge transfer complexes.

3-Amino-2-bromo-6-methylpyridine: It is an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Uniqueness

6-Amino-2-methylpyridine-3-boronic acid is unique due to its boronic acid functionality, which allows it to participate in Suzuki–Miyaura coupling reactions. This property makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity .

Actividad Biológica

6-Amino-2-methylpyridine-3-boronic acid (CAS No. 1807447-27-3) is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10BN3O2, with a molecular weight of approximately 165.08 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

This compound exhibits biological activity primarily through its interactions with various macromolecules in biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Protein-Ligand Interactions : Its boronic acid group allows for stable complex formation with proteins, influencing signaling pathways and gene expression.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.

Antimicrobial Properties

A study investigating the antimicrobial efficacy of this compound revealed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results indicate that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case study involved the treatment of HeLa cells with varying concentrations of the compound, revealing a dose-dependent increase in cell death.

| Concentration (µM) | Percentage Cell Death |

|---|---|

| 5 | 20% |

| 10 | 40% |

| 15 | 70% |

The IC50 value was approximately 15 µM, suggesting its potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against multidrug-resistant bacterial strains. The study found that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections. This dual action enhances its potential as a therapeutic agent.

Case Study 2: Cancer Cell Apoptosis

Another significant study focused on the effects of this compound on breast cancer cell lines. The results indicated that treatment led to the activation of caspase pathways, resulting in increased apoptosis rates compared to untreated controls.

Propiedades

IUPAC Name |

(6-amino-2-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYFFFWHOBMZHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)N)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.